![molecular formula C28H40N6O2 B12607639 N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] CAS No. 646068-28-2](/img/structure/B12607639.png)
N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]: is a complex organic compound that features a hexane backbone with two piperidine rings, each substituted with a pyridine ring and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] typically involves the following steps:
Formation of the Hexane Backbone: The hexane backbone can be synthesized through the reaction of hexane-1,6-diamine with suitable reagents.
Attachment of Piperidine Rings: The piperidine rings are introduced through a nucleophilic substitution reaction, where the hexane backbone reacts with piperidine derivatives.
Introduction of Pyridine Rings: The pyridine rings are attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of Carboxamide Groups:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide groups, converting them to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation Products: N-oxides of the piperidine rings.
Reduction Products: Amines derived from the carboxamide groups.
Substitution Products: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Diagnostics: It can be used in the development of diagnostic tools and imaging agents.
Industry:
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.
Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has a similar hexane backbone but different substituents on the piperidine rings.
N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide): Another related compound with aziridine rings instead of piperidine.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine backbone with carboxamide groups.
Uniqueness: N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] is unique due to its specific combination of a hexane backbone, piperidine rings, pyridine rings, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
646068-28-2 |
|---|---|
Molekularformel |
C28H40N6O2 |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
1-pyridin-4-yl-N-[6-[(1-pyridin-4-ylpiperidine-4-carbonyl)amino]hexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H40N6O2/c35-27(23-9-19-33(20-10-23)25-5-15-29-16-6-25)31-13-3-1-2-4-14-32-28(36)24-11-21-34(22-12-24)26-7-17-30-18-8-26/h5-8,15-18,23-24H,1-4,9-14,19-22H2,(H,31,35)(H,32,36) |
InChI-Schlüssel |
ITLLVFZJVDGTSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCCCCCCNC(=O)C2CCN(CC2)C3=CC=NC=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
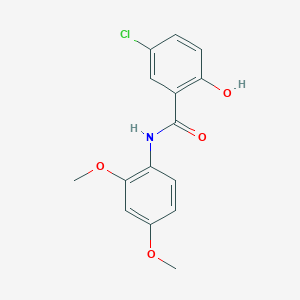
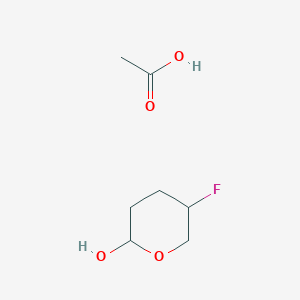
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)

![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
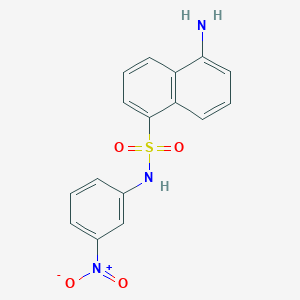
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
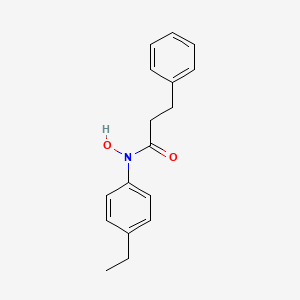
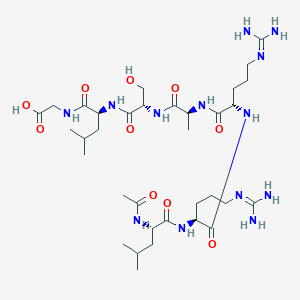
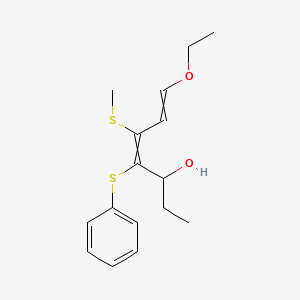

![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
